molecular formula C10H17N5OS B5814111 N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

カタログ番号 B5814111
分子量: 255.34 g/mol
InChIキー: JYNNXRDUMVRCEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for cell growth and proliferation. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.

作用機序

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide binds to a specific pocket in the active site of Pol I, blocking the initiation of transcription. This leads to nucleolar stress, which activates the p53 pathway. The activation of p53 leads to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to have minimal effects on Pol II and Pol III transcription, which are responsible for the transcription of messenger RNA and transfer RNA, respectively.
Biochemical and Physiological Effects:
This compound has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This results in cell cycle arrest and apoptosis. This compound has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. In addition, this compound has been shown to enhance the efficacy of other chemotherapy agents, such as gemcitabine and cisplatin.

実験室実験の利点と制限

One advantage of N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is its selectivity for Pol I transcription. This allows for the specific targeting of cancer cells, while sparing normal cells. This compound has also shown efficacy in a wide range of cancer types, making it a promising agent for the treatment of cancer. One limitation of this compound is its potential toxicity to normal cells at high doses. In addition, the mechanism of action of this compound is not fully understood, which may limit its clinical development.

将来の方向性

There are several future directions for the development of N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. One direction is the combination of this compound with other chemotherapy agents to enhance its efficacy. Another direction is the development of biomarkers to predict response to this compound. In addition, the identification of resistance mechanisms to this compound may lead to the development of new agents to overcome resistance. Finally, the optimization of dosing and scheduling of this compound may improve its therapeutic index.

合成法

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can be synthesized by reacting N-cyclohexyl-2-chloroacetamide with sodium azide and potassium thiocyanate in the presence of copper(I) iodide. The reaction proceeds through an azide-alkyne cycloaddition reaction to form the tetrazole ring. The resulting compound is then purified by column chromatography.

科学的研究の応用

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied in preclinical models of cancer. It has been shown to selectively inhibit Pol I transcription, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has shown efficacy in a wide range of cancer types, including breast, ovarian, pancreatic, and hematological malignancies.

特性

IUPAC Name

N-cyclohexyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5OS/c1-15-10(12-13-14-15)17-7-9(16)11-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNNXRDUMVRCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。